2-Bromo-4-tert-butyl-1-methoxybenzene
Overview
Description
The compound 2-Bromo-4-tert-butyl-1-methoxybenzene is a brominated derivative of methoxybenzene with tert-butyl and bromo substituents. It is related to various research areas, including organic synthesis, material science, and chemical engineering. The compound's structure implies potential reactivity typical of aryl bromides and methoxy groups, which can be utilized in various chemical transformations.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through electrophilic aromatic substitution reactions, as demonstrated in the synthesis of related compounds. For instance, the bromination of 1,4-di-tert-butylbenzene yields 1,4-di-tert-butyl-2-bromobenzene among other dibrominated products . Similarly, the radical bromination of 4-methoxy-1,2-dimethylbenzene leads to a dibromomethyl derivative . These studies suggest that the synthesis of 2-Bromo-4-tert-butyl-1-methoxybenzene would likely involve a controlled bromination of a suitably substituted methoxybenzene precursor.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be influenced by the steric and electronic effects of substituents. For example, in 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, the methoxy groups and tert-pentyl substituents affect the molecule's geometry and crystal packing . The presence of tert-butyl groups in 2-Bromo-4-tert-butyl-1-methoxybenzene would similarly influence its molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
Brominated aromatic compounds are versatile intermediates in organic synthesis. The presence of a bromo substituent on an aromatic ring, as in 2-Bromo-4-tert-butyl-1-methoxybenzene, allows for further functionalization through nucleophilic aromatic substitution or via coupling reactions. For instance, aryl radical cyclization of bromobenzenes can be used to construct complex molecular skeletons . Additionally, the methoxy group could be involved in demethylation or serve as a directing group in further aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-tert-butyl-1-methoxybenzene would be influenced by its functional groups. The tert-butyl group is known to impart steric bulk, affecting solubility and reactivity. For example, polyimides with tert-butyl side groups exhibit low dielectric constants, low moisture absorption, and high glass transition temperatures due to increased interchain distances and decreased intermolecular forces . The bromo and methoxy groups would also contribute to the compound's polarity, boiling point, and density, although specific data for 2-Bromo-4-tert-butyl-1-methoxybenzene is not provided in the papers.
Scientific Research Applications
- Pharmaceutical Intermediates
- Field : Pharmaceutical Chemistry
- Application : This compound is used as an intermediate in the production of certain pharmaceuticals .
- Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical being synthesized. Typically, this would involve a series of chemical reactions under controlled conditions .
- Results : The outcomes would also depend on the specific pharmaceutical being produced. The goal is usually to synthesize a compound with therapeutic properties .
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Chemical Synthesis
- Field : Organic Chemistry
- Application : This compound can be used in the synthesis of other organic compounds . It can serve as a starting material or intermediate in various chemical reactions .
- Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out. This could involve a series of chemical reactions under controlled conditions .
- Results : The outcomes would also depend on the specific reaction being performed. The goal is usually to synthesize a desired compound .
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Electrophilic Aromatic Substitution
- Field : Organic Chemistry
- Application : This compound can be used in electrophilic aromatic substitution reactions . These are reactions in which an atom, usually hydrogen, on an aromatic system is replaced by an electrophile .
- Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out. This could involve a series of chemical reactions under controlled conditions .
- Results : The outcomes would also depend on the specific reaction being performed. The goal is usually to synthesize a desired compound .
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Material Science
- Field : Material Chemistry
- Application : This compound can be used in the synthesis of new materials, such as polymers or advanced functional materials .
- Method : The specific methods of application or experimental procedures would depend on the particular material being synthesized. This could involve a series of chemical reactions under controlled conditions .
- Results : The outcomes would also depend on the specific material being produced. The goal is usually to synthesize a material with desired properties .
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Pesticide Synthesis
- Field : Agricultural Chemistry
- Application : This compound can be used in the synthesis of certain pesticides .
- Method : The specific methods of application or experimental procedures would depend on the particular pesticide being synthesized. Typically, this would involve a series of chemical reactions under controlled conditions .
- Results : The outcomes would also depend on the specific pesticide being produced. The goal is usually to synthesize a compound with pesticidal properties .
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Dye Synthesis
- Field : Industrial Chemistry
- Application : This compound can be used in the synthesis of certain dyes .
- Method : The specific methods of application or experimental procedures would depend on the particular dye being synthesized. Typically, this would involve a series of chemical reactions under controlled conditions .
- Results : The outcomes would also depend on the specific dye being produced. The goal is usually to synthesize a compound with desired color properties .
Safety And Hazards
properties
IUPAC Name |
2-bromo-4-tert-butyl-1-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJMBOZJLNXKDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505923 | |
Record name | 2-Bromo-4-tert-butyl-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-tert-butyl-1-methoxybenzene | |
CAS RN |
41280-65-3 | |
Record name | 2-Bromo-4-(1,1-dimethylethyl)-1-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41280-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-tert-butyl-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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